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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

Cat. No.: B10779528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of

CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family of enzymes.

The document summarizes key pharmacokinetic data, details experimental methodologies from

preclinical studies, and illustrates the compound's mechanism of action through its effects on

critical signaling pathways.

In Vitro and In Vivo Pharmacokinetics of
CRT0066101
CRT0066101 has demonstrated promising pharmacokinetic characteristics in preclinical

studies, highlighting its potential as an orally bioavailable therapeutic agent.

In Vitro Inhibitory Activity
CRT0066101 is a highly potent inhibitor of all three PKD isoforms. The biochemical half-

maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and

specific binding to the target enzymes.
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Isoform IC50 (nM)

PKD1 1

PKD2 2.5

PKD3 2

In Vivo Pharmacokinetic Parameters in Mice
Studies in mouse models have been crucial in establishing the pharmacokinetic profile of

CRT0066101. The compound exhibits excellent oral bioavailability and achieves therapeutic

concentrations in both plasma and tumor tissue.

Parameter Value Animal Model Dosing

Terminal Half-life 60 minutes CD-1 Mice Single bolus dose

Oral Bioavailability ~100% CD-1 Mice Single bolus dose

Peak Plasma

Concentration

8 µM (detectable at 6

hours)
CD-1 Mice

80 mg/kg/day for 5

days (oral)

Peak Tumor

Concentration
12 µM (within 2 hours)

nu/nu Mice with Panc-

1 Xenografts
80 mg/kg/day (oral)[1]

Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to evaluate

the pharmacokinetics and efficacy of CRT0066101.

In Vivo Pharmacokinetic Study
Animal Model: CD-1 mice were used to determine the fundamental pharmacokinetic

parameters of CRT0066101.

Dosing: For single-dose pharmacokinetics, a bolus dose was administered. For multiple-

dose studies, mice received a daily oral gavage of 80 mg/kg of CRT0066101 for 5 days.[2]
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Sample Collection: Blood was collected via cardiac puncture under terminal anesthesia at

various time points after administration.[2]

Bioanalytical Method: While the specific parameters of the bioanalytical method for

quantifying CRT0066101 in plasma and tumor tissue are not publicly detailed, such analyses

are typically conducted using Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS). This standard technique allows for the sensitive and specific quantification of small

molecules in complex biological matrices. The general workflow for such a method would

involve:

Sample Preparation: Protein precipitation from plasma or tissue homogenates using an

organic solvent (e.g., acetonitrile).

Chromatographic Separation: Separation of the analyte from matrix components on a C18

reverse-phase column.

Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer

in multiple reaction monitoring (MRM) mode.

In Vivo Efficacy Studies in Pancreatic Cancer Models
Heterotopic Xenograft Model:

Cell Line: Panc-1 human pancreatic cancer cells were used.

Animal Model: CR-UK nu/nu mice.

Procedure: 5 x 106 Panc-1 cells were injected subcutaneously. When tumors reached an

average area of 0.3 cm², mice were treated with an oral daily dose of 80 mg/kg of

CRT0066101.[2]

Orthotopic Xenograft Model:

Cell Line: Panc-1 cells.

Animal Model: Mice were implanted with Panc-1 cells in the pancreas.
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Procedure: One week after implantation, mice were randomized into control (vehicle) and

treatment groups. The treatment group received 80 mg/kg of CRT0066101 orally once

daily for 21 days.[2]

Monitoring: Tumor volume was monitored weekly using bioluminescence imaging.[2]

Mechanism of Action and Signaling Pathways
CRT0066101 exerts its anti-cancer effects by inhibiting the PKD-mediated signaling pathways,

primarily the NF-κB pathway, which is crucial for cancer cell proliferation and survival.

PKD Inhibition and Downstream Effects
G protein-coupled receptors (GPCRs) and other stimuli can activate Protein Kinase C (PKC),

which in turn phosphorylates and activates PKD. Activated PKD then phosphorylates

downstream targets, leading to the activation of the transcription factor NF-κB. CRT0066101

directly inhibits PKD, thereby blocking this entire cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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